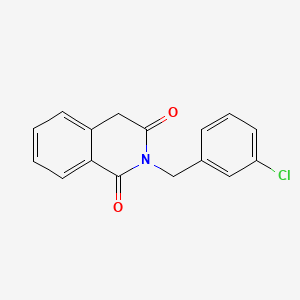
2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione is a synthetic compound that has been studied for its potential applications in scientific research. It is a highly polar compound, with a molecular weight of 291.7 g/mol, and is soluble in water and ethanol. This compound has been found to have several biochemical and physiological effects, as well as a range of potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Supramolecular Features and Crystal Engineering
A study by Mandal and Patel (2018) explores the molecular structures of isomeric compounds similar to "2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione", focusing on their supramolecular features. The research investigates how chloro substitutions influence the crystal packing through a broad spectrum of halogen-mediated weak interactions, stabilizing the crystal structures via strong N−H⋯O hydrogen bonds and various weak, non-classical hydrogen bonds. These interactions are either chiral self-discriminatory or chiral self-recognizing in nature, contributing to the understanding of molecular recognition and assembly in crystal engineering (Mandal & Patel, 2018).
Organic Synthesis and Reactivity
Research on the reactivity of isomeric isoquinolinols by Koltunov et al. (2002) unveils selective ionic hydrogenation processes and electrophilic reactions under superacidic conditions, leading to various isoquinolinone derivatives. This study highlights the potential for synthesizing complex molecular structures from simpler isoquinolinol precursors, which could be instrumental in synthesizing pharmaceuticals and natural product analogues (Koltunov et al., 2002).
Catalysis and Synthetic Applications
Yamamoto and colleagues (2009) detail the activation of 2-alkynyl-1-methylene azide aromatics with iodine and gold-silver catalysts to produce isoquinolines and their derivatives. The findings offer insights into the catalytic mechanisms involving alkyne activation, showcasing the versatility of these compounds in organic synthesis. The study underscores the importance of electrophile coordination in determining product outcomes, which is crucial for developing new catalytic reactions and synthetic strategies (Yamamoto et al., 2009).
Antitumor Activity
Mukherjee et al. (2011) synthesized and evaluated a series of chloroalkyl 1H-benz[de]isoquinoline-1,3-diones for their antitumor activity, identifying compounds with significant cytotoxicity against various human tumor cell lines. This research contributes to the development of new potential antineoplastic agents, showcasing the therapeutic applications of isoquinolinedione derivatives in cancer treatment (Mukherjee et al., 2011).
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-6-3-4-11(8-13)10-18-15(19)9-12-5-1-2-7-14(12)16(18)20/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMMSJCFWLKFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324394 |
Source


|
| Record name | 2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione | |
CAS RN |
341965-94-4 |
Source


|
| Record name | 2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



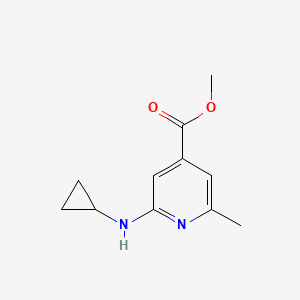
![2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2955861.png)
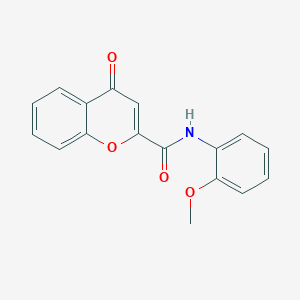
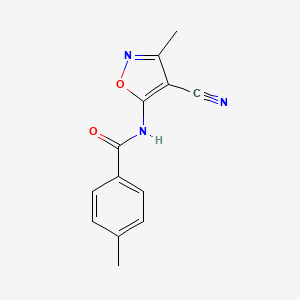

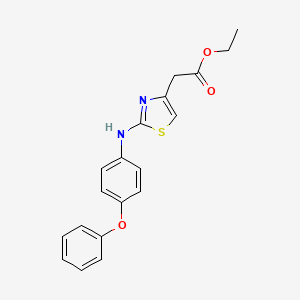
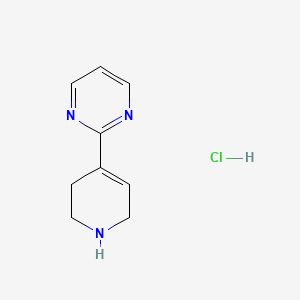
![Cyclohexyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2955870.png)
![(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2955872.png)
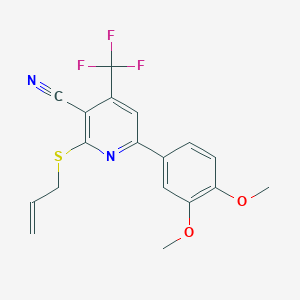
![N-cyclopropyl-1-[6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2955875.png)
